Benzoquinoquinoxaline

Catalog No.
S12882593
CAS No.
M.F
C23H21N5O
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoquinoquinoxaline

Product Name

Benzoquinoquinoxaline

IUPAC Name

N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27)

InChI Key

VLYNNEGUOHUAER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN

Benzoquinoquinoxaline is an organic compound characterized by its unique structure, which includes a fused quinoxaline and benzoquinone moiety. This compound is notable for its ability to stabilize triplex DNA structures, making it a significant subject of study in molecular biology and medicinal chemistry. The molecular formula of benzoquinoquinoxaline is C13H8N2C_{13}H_{8}N_{2}, and its structure facilitates intercalation into DNA, allowing it to influence various biological processes.

, particularly those involving DNA. It has been shown to stabilize triple-helical DNA structures and can induce cleavage in double-stranded DNA under specific conditions. For instance, the compound can interact with copper ions in the presence of reducing agents to generate radicals that cleave DNA strands . Furthermore, benzoquinoquinoxaline derivatives are known for their ability to repress transcription downstream of triplex-forming sequences, highlighting their role in gene regulation .

The biological activity of benzoquinoquinoxaline is primarily linked to its interaction with nucleic acids. It exhibits a distinct triplex-stabilizing effect, which can prevent the unwinding of triplex DNA by helicases such as ChlR1 . This stabilization is crucial for maintaining genomic integrity, especially under genotoxic stress conditions. Additionally, benzoquinoquinoxaline has been observed to induce double-stranded breaks in DNA, which may have implications for cancer therapy by targeting tumor cells that rely on specific DNA repair pathways .

Synthesis of benzoquinoquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with ortho-quinone derivatives, followed by cyclization to form the quinoxaline core. Variations in synthesis can lead to different derivatives with enhanced properties or specific functionalities. For example, the introduction of substituents on the benzene ring can modify the compound's intercalating ability and biological activity .

Benzoquinoquinoxaline has several applications in scientific research and potential therapeutic contexts:

  • Molecular Biology: Used as a tool for studying DNA structures and interactions.
  • Cancer Research: Investigated for its ability to induce DNA damage selectively in cancer cells.
  • Gene Regulation: Explored for its potential to modulate gene expression through triplex formation.
  • Diagnostic Tools: Potential use in assays for detecting specific nucleic acid sequences due to its binding properties.

Studies have shown that benzoquinoquinoxaline interacts specifically with triplex-forming sequences in DNA, stabilizing these structures against unwinding by helicases . Its interaction with double-stranded DNA also leads to cleavage under certain conditions, making it a valuable compound for probing DNA dynamics. Interaction studies often involve assessing the compound's effects on various helicases and other nucleic acid-binding proteins, providing insights into its mechanism of action and potential therapeutic uses.

Benzoquinoquinoxaline shares structural and functional similarities with several other compounds known for their interactions with nucleic acids. Below are some notable compounds:

Compound NameStructure TypeUnique Features
Acridine OrangeIntercalating agentFluorescent properties; used in microscopy
DoxorubicinAnthracycline antibioticStrong intercalator; used in cancer treatment
Actinomycin DPolypeptide antibioticBinds DNA; inhibits RNA synthesis
PhenanthridineIntercalating agentKnown for its anti-cancer properties

Benzoquinoquinoxaline is unique due to its specific ability to stabilize triplex DNA structures while also inducing cleavage in double-stranded DNA under particular conditions. This dual functionality distinguishes it from other intercalating agents that primarily focus on stabilization without significant cleavage activity.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

383.17461031 g/mol

Monoisotopic Mass

383.17461031 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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